
4-methoxyphenyl P-methyl-N-phenylphosphonamidoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxyphenyl P-methyl-N-phenylphosphonamidoate, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPMP is a phosphonate ester that has shown promising results in scientific research, particularly in the areas of drug discovery and development.
Wissenschaftliche Forschungsanwendungen
4-methoxyphenyl P-methyl-N-phenylphosphonamidoate has been widely studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. This compound has also been used as a scaffold for the development of new drugs. For example, it has been used as a precursor for the synthesis of phosphonate-based inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes.
Wirkmechanismus
The mechanism of action of 4-methoxyphenyl P-methyl-N-phenylphosphonamidoate is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes in the body. For example, this compound has been shown to inhibit the activity of DPP-IV, which is involved in the regulation of blood glucose levels. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its specific application. In general, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been shown to regulate blood glucose levels and inhibit the breakdown of extracellular matrix proteins. However, the specific biochemical and physiological effects of this compound may vary depending on the specific application and concentration used.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methoxyphenyl P-methyl-N-phenylphosphonamidoate in lab experiments is its relatively simple synthesis method. This compound can be synthesized using standard laboratory equipment and techniques. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile compound for scientific research.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations. Therefore, it is important to use appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are several future directions for research on 4-methoxyphenyl P-methyl-N-phenylphosphonamidoate. One potential area of research is the development of new drugs based on the this compound scaffold. This compound has been shown to be a promising precursor for the synthesis of new drugs with a wide range of biological activities.
Another potential area of research is the investigation of the specific biochemical and physiological effects of this compound. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research, particularly in the areas of drug discovery and development. The synthesis of this compound is relatively straightforward, and it has been shown to exhibit a wide range of biological activities. Future research on this compound may lead to the development of new drugs and a better understanding of its specific biochemical and physiological effects.
Synthesemethoden
The synthesis of 4-methoxyphenyl P-methyl-N-phenylphosphonamidoate involves the reaction of 4-methoxyphenol with dimethylphosphite and phenyl isocyanate. This reaction results in the formation of this compound, which is a white crystalline solid. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenoxy)-methylphosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NO3P/c1-17-13-8-10-14(11-9-13)18-19(2,16)15-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYRQOPCGZGSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OP(=O)(C)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-dimethyl-6-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5712325.png)
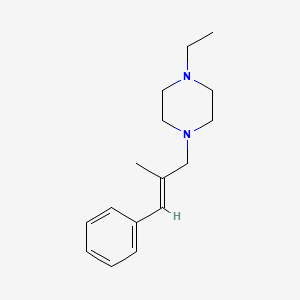
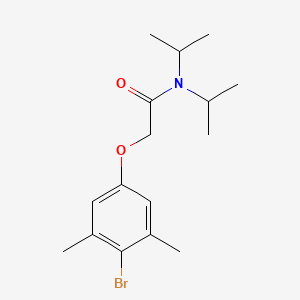
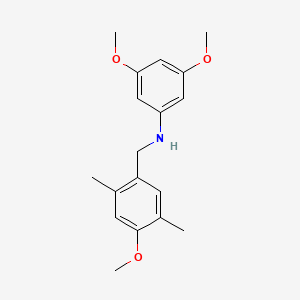
![2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5712352.png)
![N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5712366.png)

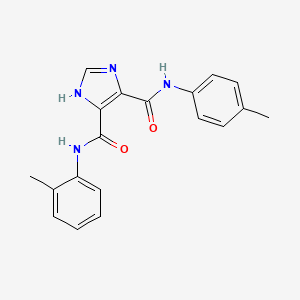


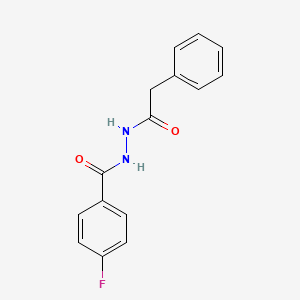
![N-[(4-fluorophenyl)(2-methyl-1H-benzimidazol-1-yl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5712411.png)
![1-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5712417.png)
![N-(4-acetylphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5712437.png)